molecular formula C9H9BrO2S B185620 3-[(4-Bromophenyl)sulfanyl]propanoic acid CAS No. 13735-04-1

3-[(4-Bromophenyl)sulfanyl]propanoic acid

Cat. No. B185620
CAS RN: 13735-04-1
M. Wt: 261.14 g/mol
InChI Key: CGKAMPCZJIBUGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(4-Bromophenyl)sulfanyl]propanoic acid” consists of a bromophenyl group attached to a propanoic acid molecule via a sulfanyl (thiol) group . The InChI code for this compound is 1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

“3-[(4-Bromophenyl)sulfanyl]propanoic acid” is a white to light yellow or beige crystalline powder . It has a molecular weight of 261.14 g/mol .

Scientific Research Applications

Catalysis in Condensation Reactions
Compounds related to 3-[(4-Bromophenyl)sulfanyl]propanoic acid have been used as catalysts in various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in condensation reactions, showcasing its ability to facilitate the synthesis of complex molecules while being environmentally friendly due to its recyclability (Tayebi et al., 2011).

Role in Structural Analysis and Material Science
The structural analysis of compounds structurally similar to 3-[(4-Bromophenyl)sulfanyl]propanoic acid has provided insights into their molecular structure and interactions. For example, the study of bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally similar to 3-[(4-Bromophenyl)sulfanyl]propanoic acid, has led to the discovery of new molecular structures and interactions, such as Br...Br interactions. Although these compounds were found inactive against certain cancer cell lines and microorganisms, their structural elucidation contributes significantly to the understanding of bromophenol derivatives and their potential applications (Zhao et al., 2004).

properties

IUPAC Name

3-(4-bromophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKAMPCZJIBUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)sulfanyl]propanoic acid

CAS RN

13735-04-1
Record name 3-(4-BROMOTHIOPHENOXY)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 1.44 g (35.7 mmol) of NaOH in 20.0 ml degassed H2O (sparged with argon) was added 6.79 g (35.7 mmol) of 4-bromothiophenol. The resulting mixture was stirred at room temperature for 30 minutes. A second flask was charged with 2.26 g (16.3 mmol) of K2CO3 and 15 ml of degassed H2O. To this solution was added (in portions) 5.00 g (32.7 mmol) of 3-bromopropionic acid. The resulting potassium carboxylate solution was added to the sodium thiolate solution, and the resulting mixture stirred at room temperature for 48 hours. The mixture was filtered and the filtrate extracted with benzene, and the combined organic layers were dicarded. The aqueous layer was acidified with 10% HCl and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure. The resulting solid was recrystallized from Et2O—hexanes to give the title compound as off-white crystals. 1H NMR (CDCl3): δ 7.43 (2H, d, J=8.4 Hz), 7.25 (2H, d, J=8.4 Hz), 3.15 (2H, t, J=7.3 Hz), 2.68 (2H, t, J=7.3 Hz).
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step Two
Name
Quantity
2.26 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
potassium carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sodium thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

8.5 g (0.211 mol) of sodium hydroxide was added to 45 mL of water, 20.0 g (0.106 mol) of 4-bromothiophenol (purchased from Aldrich Chemical Company) was then added and the mixture was cooled to about 0° C. 18.0 g (0.116 mol) of 3-bromopropionic acid (purchased from Aldrich Chemical Company) was added in portions while keeping the temperature below 5° C. The mixture was warmed to room temperature, stirred for 1 h under nitrogen, and was then washed with diethyl ether (3×100 mL). The aqueous layer was acidified with 1N HCl, and then filtered to yield 27.95 g of the title compound of Step A as a solid melting at 101-103° C. 1H NMR (CDCl3): δ2.66 (t,2H), 3.14 (t,2H), 7.2 (m,2H), 7.4 (m,2H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

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